molecular formula C17H16N4O2 B2769350 6-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile CAS No. 1421477-86-2

6-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2769350
CAS No.: 1421477-86-2
M. Wt: 308.341
InChI Key: QCJQWTLYNFVOJN-UHFFFAOYSA-N
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Description

6-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a piperidine ring, a nicotinonitrile moiety, and a picolinoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with nicotinonitrile under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 6-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile is unique due to its combination of a piperidine ring, a nicotinonitrile moiety, and a picolinoyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-[1-(pyridine-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c18-11-13-4-5-16(20-12-13)23-14-6-9-21(10-7-14)17(22)15-3-1-2-8-19-15/h1-5,8,12,14H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJQWTLYNFVOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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